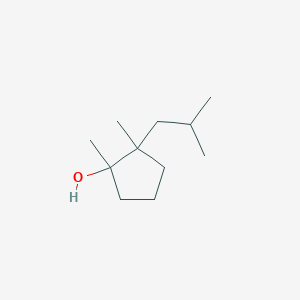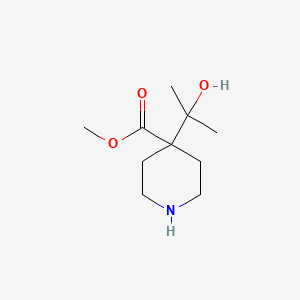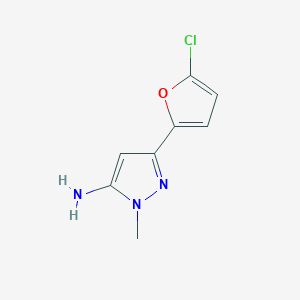![molecular formula C9H8FNOS B13273661 8-Fluoro-2,3-dihydro-5H-benzo[B][1,4]thiazepin-4-one](/img/structure/B13273661.png)
8-Fluoro-2,3-dihydro-5H-benzo[B][1,4]thiazepin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-2,3-dihydro-5H-benzo[B][1,4]thiazepin-4-one is a heterocyclic compound that belongs to the class of thiazepines This compound is characterized by the presence of a fluorine atom at the 8th position and a thiazepine ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2,3-dihydro-5H-benzo[B][1,4]thiazepin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired thiazepine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-2,3-dihydro-5H-benzo[B][1,4]thiazepin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazepine ring to a more saturated form.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazepine derivatives.
Substitution: Various substituted thiazepine derivatives depending on the nucleophile used.
Scientific Research Applications
8-Fluoro-2,3-dihydro-5H-benzo[B][1,4]thiazepin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-Fluoro-2,3-dihydro-5H-benzo[B][1,4]thiazepin-4-one is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The fluorine atom may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The thiazepine ring structure allows for interactions with various biological pathways, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
8-Fluoro-3,4-dihydro-2H-benzo[B][1,4]oxazine: This compound has a similar structure but contains an oxazine ring instead of a thiazepine ring.
2-(7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-yl)isoindoline-1,3-dione: Another related compound with a different functional group arrangement.
Uniqueness
8-Fluoro-2,3-dihydro-5H-benzo[B][1,4]thiazepin-4-one is unique due to the presence of the thiazepine ring fused with a benzene ring and the fluorine atom at the 8th position. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C9H8FNOS |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
8-fluoro-3,5-dihydro-2H-1,5-benzothiazepin-4-one |
InChI |
InChI=1S/C9H8FNOS/c10-6-1-2-7-8(5-6)13-4-3-9(12)11-7/h1-2,5H,3-4H2,(H,11,12) |
InChI Key |
DCCPCYAGFHFTPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(C=CC(=C2)F)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B13273585.png)
![Ethyl 2-[1-(methylamino)cyclohexyl]acetate](/img/structure/B13273602.png)

![4-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13273607.png)





![4-fluoro-N-[1-(furan-2-yl)ethyl]aniline](/img/structure/B13273654.png)

amine](/img/structure/B13273658.png)
![3-[(1-Methoxypropan-2-yl)amino]benzonitrile](/img/structure/B13273668.png)
